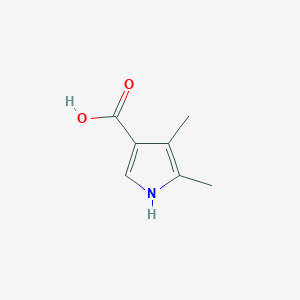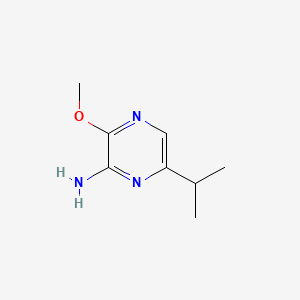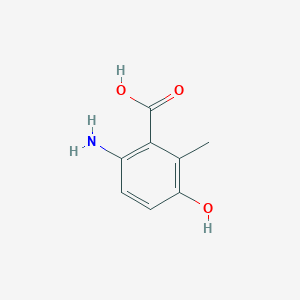![molecular formula C20H13ClN2 B13928114 2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is an organic compound that features a biphenyl group attached to a quinazoline ring with a chlorine atom at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Quinazoline Ring Formation: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A biphenyl derivative with similar structural features.
Biphenyl: The parent compound, which serves as a fundamental building block for various derivatives.
Uniqueness: 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is unique due to the presence of both a biphenyl group and a chlorinated quinazoline ring, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C20H13ClN2 |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
4-chloro-2-(4-phenylphenyl)quinazoline |
InChI |
InChI=1S/C20H13ClN2/c21-19-17-8-4-5-9-18(17)22-20(23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clé InChI |
GWXNWQFSJQGAHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



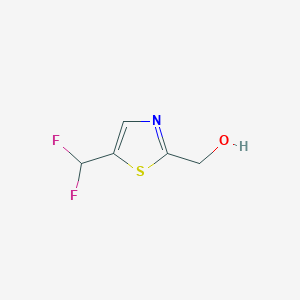
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
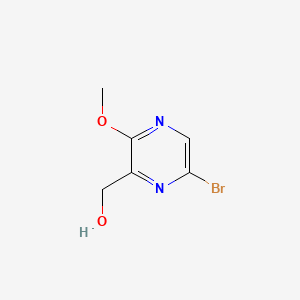
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)
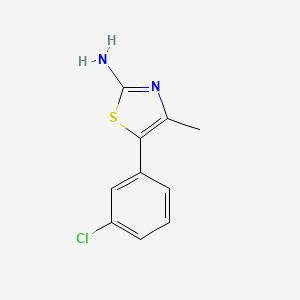
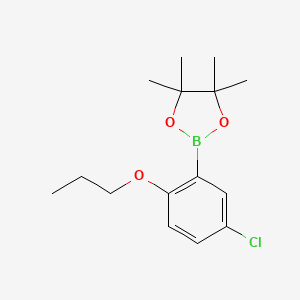
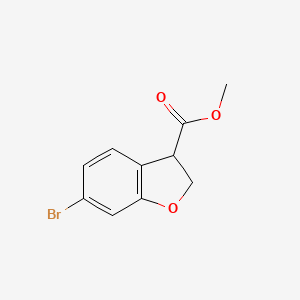

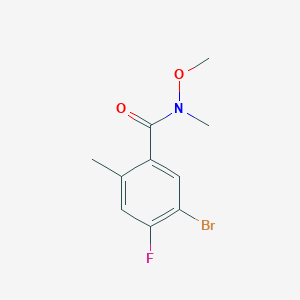
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
